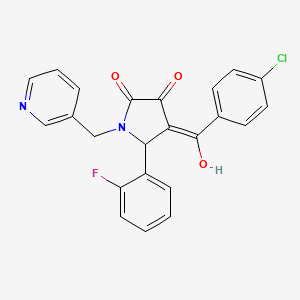![molecular formula C15H20N6 B5366541 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5366541.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole, also known as BI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BI-1 was first discovered as a modulator of cell death and has since been found to have a wide range of biological activities.
科学研究应用
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to have a protective effect on cells and tissues by inhibiting cell death pathways and reducing oxidative stress. This compound has also been found to modulate calcium signaling and regulate ion channels, which makes it a potential target for the treatment of cardiac arrhythmias.
作用机制
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole is not fully understood, but it is believed to act as a modulator of intracellular calcium homeostasis. This compound has been shown to interact with the inositol 1,4,5-trisphosphate receptor (IP3R) and regulate calcium release from the endoplasmic reticulum. This compound has also been found to modulate the activity of voltage-gated calcium channels and regulate mitochondrial calcium uptake.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit apoptosis and reduce oxidative stress in cells. This compound has also been found to regulate calcium signaling and ion channels, which makes it a potential therapeutic target for the treatment of cardiac arrhythmias. This compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole in lab experiments include its small size, easy synthesis, and potential therapeutic applications. This compound has been extensively studied and has been shown to have a wide range of biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are many future directions for 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole research. One potential direction is to further investigate the mechanism of action of this compound and its interactions with calcium signaling pathways. Another potential direction is to explore the potential therapeutic applications of this compound in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further research is needed to optimize the synthesis and purification methods of this compound and to develop more effective delivery methods for this compound in vivo.
合成方法
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with 2-amino-5-methyl-1H,3'H-2,4'-biimidazole in the presence of a base. This reaction produces this compound as a yellow solid with a melting point of 187-190°C. The purity and yield of this compound can be improved by recrystallization and further purification methods such as HPLC.
属性
IUPAC Name |
3,5-dimethyl-1-[3-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]propyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-9-12(2)21(19-11)7-4-6-20-8-5-16-15(20)14-13(3)17-10-18-14/h5,8-10H,4,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEACUBUPMRPKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2C=CN=C2C3=C(NC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R)-3-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366460.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366465.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5366469.png)
![1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5366483.png)
![7-(2-hydroxy-3-pyridinyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5366489.png)
![N-{2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5366490.png)
![methyl 5-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5366498.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5366509.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N,N-diethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5366513.png)
![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5366535.png)